4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

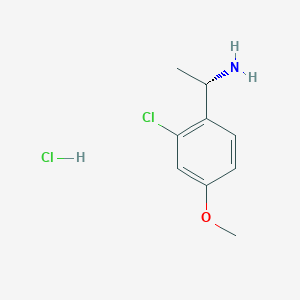

4-(aminomethyl)aniline dihydrochloride is a chemical compound with the CAS Number: 54799-03-0 . It appears as a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of 4-(aminomethyl)aniline dihydrochloride is C7H12Cl2N2 . Its molecular weight is 195.09 .Physical And Chemical Properties Analysis

This compound has a storage temperature of room temperature . It is a light yellow to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Materials Science

Amino-1,2,4-Triazoles in Organic Synthesis : Amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry. They are used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their derivatives find applications in creating heat-resistant polymers, products with fluorescent properties, and ionic liquids for use in biotechnology, energy, and chemistry (Nazarov et al., 2021).

Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have attracted significant attention for their CO2 capture capabilities. The interaction between CO2 and amino functionalities makes these MOFs ideal for environmental applications. They are also explored for their potential in catalysis, highlighting the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin et al., 2016).

Environmental Applications

Degradation of Nitrogen-Containing Compounds : Advanced oxidation processes (AOPs) show promise in degrading nitrogen-containing compounds like aromatic and aliphatic amines, which are resistant to conventional degradation methods. This research is crucial for improving water treatment technologies and mitigating the environmental impact of these compounds (Bhat and Gogate, 2021).

Analytical and Biochemical Applications

Biogenic Amines in Foods : The detection and quantification of biogenic amines in food products are vital due to their potential health impacts. Molecular methods for detecting bacteria capable of producing biogenic amines have been developed, improving food safety and quality control measures (Landete et al., 2007).

Pharmacological and Toxicological Insights

Mechanistic Insights into Aromatic Amines Carcinogenesis : Studies using 4-aminobiphenyl, a model carcinogen, provide novel insights into the mechanisms of carcinogenesis induced by aromatic amines. This research contributes to understanding how these compounds interact with biological systems and their implications for cancer research (Wang et al., 2019).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride involves the reaction of 4-formylmorpholine with formaldehyde and ammonium chloride to form 4-(aminomethyl)-N,N-dimethyloxan-4-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-formylmorpholine", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-formylmorpholine is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 4-(aminomethyl)-N,N-dimethyloxan-4-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 4-(aminomethyl)-N,N-dimethyloxan-4-amine." ] } | |

CAS-Nummer |

1158792-81-4 |

Produktname |

4-(aminomethyl)-N,N-dimethyloxan-4-amine dihydrochloride |

Molekularformel |

C8H20Cl2N2O |

Molekulargewicht |

231.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.